![molecular formula C14H17NO3 B2524538 ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate CAS No. 330834-06-5](/img/structure/B2524538.png)
ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate
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Description
Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of indole derivatives like ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate often involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In one method, 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile was dissolved in a mixture of ethyl acetate and 3N HCl, and zinc dust was added. The mixture was vigorously stirred .Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using various methods such as single-crystal X-ray diffraction and spectroscopy . The structure of the indole derivatives is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides has been proposed . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .Physical And Chemical Properties Analysis
Indole derivatives are usually crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:
- Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these properties, along with favorable ulcerogenic indices .
Anti-HIV Activity
Indole derivatives have been investigated for their anti-HIV potential:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds showed activity against viral replication in acutely infected cells (MT-4) .
Other Potential Applications
Beyond the mentioned fields, indole derivatives also hold promise in areas such as:
properties
IUPAC Name |
ethyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMPPLAKDQKOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate |
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